1-[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
Description
This compound features a pyrrolidine core substituted at the 1-position with a 2-methoxy-5-methylbenzenesulfonyl group and at the 3-position with a 1H-1,2,3-triazole ring. The triazole ring, synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides rigidity and hydrogen-bonding capacity, common in drug design .
Properties
IUPAC Name |
1-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-11-3-4-13(21-2)14(9-11)22(19,20)17-7-5-12(10-17)18-8-6-15-16-18/h3-4,6,8-9,12H,5,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELBVEBFYMTZNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl group and the methoxy-methylphenyl moiety. The final step involves the formation of the triazole ring through a cycloaddition reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing Groups (EWGs): The target compound’s benzenesulfonyl group (EWG) contrasts with electron-donating groups (EDGs) like 4-methoxybenzyl in .
- Halogenation: Fluorine and chlorine in and increase lipophilicity and membrane permeability but may reduce solubility. The target’s methoxy and methyl groups balance polarity and lipophilicity .
- Triazole Regiochemistry: All compounds exhibit 1,4-substitution via CuAAC, confirmed by NMR (e.g., singlet at 7.71 ppm in ). This regioselectivity is critical for predictable pharmacophore design .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight (MW): The target’s estimated MW (~343) is intermediate between low-MW analogs (e.g., at 152.2) and highly substituted derivatives (e.g., at ~550). Higher MW may limit bioavailability but improve target engagement .
- Solubility: The sulfonyl group in the target compound likely enhances aqueous solubility compared to hydrocarbon-rich analogs like or .
- Stability: Triazoles are generally inert to hydrolysis and oxidation, but the sulfonyl group may confer additional stability against enzymatic degradation .
Biological Activity
1-[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a triazole ring which is known for its diverse biological activities. The synthesis typically involves coupling reactions that incorporate the pyrrolidine and sulfonyl groups into the triazole structure. The synthetic pathways often utilize various coupling agents and catalysts to ensure high yields and purity.
Anticancer Properties
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer activity. For instance, derivatives of triazoles have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 | 0.43 | Inhibition of NF-kB |
| Compound B | MCF-7 | 4.76 | Induction of apoptosis |
| Compound C | A549 | 2.70 | Reactive oxygen species (ROS) generation |
These compounds have been tested against various cancer cell lines, showing IC50 values significantly lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
In addition to anticancer effects, triazole derivatives also exhibit antimicrobial properties. Studies have demonstrated that certain triazole-containing compounds effectively inhibit the growth of bacterial strains such as Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 16 µg/mL |
| Compound E | S. aureus | 8 µg/mL |
The antimicrobial activity is attributed to the disruption of microbial cell membranes and interference with metabolic pathways .
The mechanisms underlying the biological activities of triazole derivatives are multifaceted:
- Apoptosis Induction: Many triazole compounds trigger apoptosis in cancer cells by increasing ROS levels, leading to mitochondrial dysfunction and cytochrome c release.
- Inhibition of Key Enzymes: Some derivatives inhibit critical enzymes involved in cancer cell metabolism, such as thymidylate synthase, thereby disrupting DNA synthesis .
- Antimicrobial Mechanisms: The antimicrobial effects are often linked to the inhibition of cell wall synthesis or disruption of cellular functions in bacteria.
Case Studies
- Study on HCT116 Cells: A derivative containing a triazole moiety was found to significantly reduce cell migration and induce apoptosis in HCT116 colon cancer cells. The study highlighted the compound's ability to modulate epithelial-to-mesenchymal transition markers .
- In Vivo Assessment: Another study evaluated a triazole derivative's efficacy in vivo, demonstrating significant tumor growth inhibition without toxicity to normal tissues, suggesting a favorable therapeutic index for this class of compounds .
Q & A
Q. What are the common synthetic routes for preparing 1-[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole, and how do reaction conditions influence regioselectivity?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a regioselective method for 1,4-disubstituted triazole formation. Key steps include:
- Azide precursor preparation : Reacting a pyrrolidine sulfonyl chloride derivative with sodium azide to generate the azide intermediate.
- Alkyne coupling : Introducing an alkyne-containing moiety (e.g., propargyl derivatives) under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) in a THF/water solvent system.
- Regioselectivity : CuAAC ensures exclusive 1,4-triazole formation, avoiding the 1,5-regioisomer common in thermal reactions. Reaction conditions (e.g., solvent polarity, catalyst loading, temperature) are critical for yield and purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- 1H/13C NMR : Confirms regiochemistry and substituent integration. For example, pyrrolidine protons resonate at δ 2.06–2.58 (m) in CDCl₃, while triazole protons appear as singlet(s) near δ 7.5–8.0 .
- HPLC : Validates purity (>95%) using reverse-phase C18 columns with gradient elution (e.g., CH₂Cl₂/MeOH). Retention times depend on sulfonyl and triazole substituent polarity .
- HRMS : Provides exact mass verification (e.g., m/z 407.1245 [M+H]+) to confirm molecular formula .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in CuAAC synthesis?
Common strategies include:
- Catalyst optimization : Increasing Cu(I) loading (0.2–0.5 equiv) while maintaining reducing agents (e.g., sodium ascorbate) to prevent Cu(II) oxidation .
- Solvent tuning : Using mixed solvents (THF/H₂O, 1:1) to enhance reagent solubility and reaction homogeneity .
- Temperature control : Prolonged heating (50°C, 16–24 hrs) improves conversion rates without side-product formation .
Q. How should discrepancies in NMR data between computational predictions and experimental results be resolved?
- Dynamic effects : Rotameric equilibria in the pyrrolidine ring or sulfonyl group can split signals. Variable-temperature NMR (e.g., 25–60°C) collapses splitting into singlets .
- DFT calculations : Compare experimental chemical shifts with density functional theory (DFT)-predicted shifts for dominant conformers. Discrepancies >0.5 ppm suggest misassigned stereochemistry or impurities .
Q. What structural features of this compound influence its biological activity, and how can SAR studies be designed?
- Key pharmacophores : The triazole ring (hydrogen-bond acceptor) and benzenesulfonyl group (hydrophobic anchor) are critical for target binding.
- SAR strategies :
- Substituent variation : Modify methoxy/methyl groups on the benzene ring to assess steric/electronic effects on activity.
- Scaffold hybridization : Replace pyrrolidine with piperidine or azetidine to probe conformational flexibility .
- Biological assays : Use enzyme inhibition (e.g., kinase assays) or cellular models (e.g., cytotoxicity screens) to correlate structural changes with activity .
Methodological Considerations
Q. How can researchers validate the absence of regioisomeric contaminants in the final product?
Q. What computational tools are recommended for modeling the compound’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
